molecular formula C8H6ClF3 B1341868 1-Chloro-3-methyl-2-(trifluoromethyl)benzene CAS No. 112641-25-5

1-Chloro-3-methyl-2-(trifluoromethyl)benzene

Cat. No. B1341868
M. Wt: 194.58 g/mol
InChI Key: DRFZWZZCMLHZDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-substituted benzenes, such as those mentioned in the first paper, involves electrochemical fluorination which can yield perfluorocyclohexane derivatives with good yields. Chlorobenzenes with a trifluoromethyl group can yield chlorine-containing perfluorocyclohexane derivatives . Additionally, the synthesis of polystannylated benz

Scientific Research Applications

Catalytic Applications

  • Rhenium-Catalyzed Trifluoromethylation: A study by Mejía and Togni (2012) discusses the use of methyltrioxorhenium as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This reaction showcases the potential of using trifluoromethyl-substituted benzene derivatives as intermediates in the synthesis of fluorinated compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals Mejía & Togni, 2012.

Material Science

  • Electrochemical Fluorination: Research by Yonekura et al. (1976) on the electrochemical fluorination of benzenes containing trifluoromethyl groups highlights the transformation of these compounds into perfluorocyclohexane derivatives. This process is relevant for the synthesis of materials with enhanced chemical and thermal stability, useful in various industrial applications Yonekura et al., 1976.

Synthesis of Pesticides

  • Novel Pesticides Synthesis: Liu An-chan (2015) describes the synthetic pathway to bistrifluron, a potent pesticide, starting from 3,5-bis-(trifluoromethyl)benzene. This highlights the role of trifluoromethyl-substituted benzenes in the development of new agrochemicals that contribute to more effective pest management strategies Liu An-chan, 2015.

Synthesis of Heterocyclic Compounds

  • Benzimidazoles Library Synthesis: A study by Vargas-Oviedo et al. (2017) outlines a method for synthesizing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. Benzimidazoles are crucial frameworks in pharmaceuticals, showcasing the importance of trifluoromethyl-substituted benzenes in medicinal chemistry Vargas-Oviedo et al., 2017.

Environmental Applications

  • Aromatic Hydrocarbons Separation: Arce et al. (2007) explored the use of an ionic liquid for the selective removal of benzene from mixtures with hexane, demonstrating the potential for using trifluoromethyl-substituted benzenes in environmental remediation techniques aimed at purifying chemical streams Arce et al., 2007.

properties

IUPAC Name

1-chloro-3-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFZWZZCMLHZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592025
Record name 1-Chloro-3-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methyl-2-(trifluoromethyl)benzene

CAS RN

112641-25-5
Record name 1-Chloro-3-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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